molecular formula C23H16F3N3O2 B2508230 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 898420-20-7

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2508230
M. Wt: 423.395
InChI Key: VDJGDBYKAXSZKR-UHFFFAOYSA-N
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Description

The compound "N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide" is a derivative of quinazoline, a heterocyclic compound with a structure that includes a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their diverse biological activities, including anticancer properties. The compound is likely to possess interesting chemical and biological characteristics due to the presence of the trifluoromethyl group and the quinazolin-4(3H)-one moiety.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the condensation of anthranilic acid derivatives with various reagents. For instance, 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines and their derivatives can be prepared by condensing nitro derivatives of -4H-3,1-benzoxazin-4-one with ammonia, methylamine, and aniline . Similarly, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides can be synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate trifluoromethyl and methyl groups into the starting materials.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, which could influence its biological interactions . The presence of substituents like the trifluoromethyl group can significantly affect the molecular conformation and, consequently, the pharmacological properties of the compound.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, nitro-quinazolines can yield benzoyl derivatives upon oxidation and phenylstyryl derivatives when reacted with benzaldehyde . Alkylation of dihydroquinazolines can occur at nitrogen atoms, leading to the formation of respective amides . These reactions are indicative of the reactivity of the quinazoline nucleus and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its absorption and distribution in biological systems. The presence of the 4-oxoquinazolin-3(4H)-yl moiety could also contribute to the compound's ability to interact with biological targets, such as enzymes or receptors, which is often reflected in their cytotoxic, antimicrobial, and anti-inflammatory activities .

Scientific Research Applications

Synthesis and Chemical Applications

Quinazolinone derivatives have been explored extensively for their versatile chemical properties, allowing for the synthesis of a wide range of compounds. For example, the study by Reimlinge, Billiau, and Lingier (1976) discusses the synthesis of condensed triazines and triazoles from N-(Dichlormethylen)benzamide derivatives, showcasing the potential of quinazolinone structures in creating complex heterocyclic compounds with potential applications in various fields including materials science and pharmaceuticals (Reimlinge, Billiau, & Lingier, 1976).

Potential Biological Activities

Quinazolinone derivatives have been studied for their biological activities, offering insights into the potential applications of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide in biomedical research:

  • Antimicrobial Agents : Desai, Dodiya, and Shihora (2011) synthesized a series of quinazolinone and thiazolidinone derivatives, which were screened for their antibacterial and antifungal activities, suggesting potential applications of quinazolinone derivatives in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
  • Antitumor Agents : Bavetsias and colleagues (2002) investigated water-soluble analogues of a quinazolin-4-one antitumor agent, highlighting the role of quinazolinone derivatives in cancer research and their potential in improving drug solubility and efficacy (Bavetsias et al., 2002).

properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c1-14-27-20-11-3-2-10-19(20)22(31)29(14)18-9-5-8-17(13-18)28-21(30)15-6-4-7-16(12-15)23(24,25)26/h2-13H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJGDBYKAXSZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide

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